molecular formula C5H9N3O2S B12822459 1-ethyl-1H-imidazole-2-sulfonamide

1-ethyl-1H-imidazole-2-sulfonamide

Cat. No.: B12822459
M. Wt: 175.21 g/mol
InChI Key: LPZIQEGOTJLQNQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-2-sulfonamide is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group at the 1-position and a sulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazole-2-sulfonamide typically involves the reaction of 1-ethylimidazole with a sulfonating agent. One common method includes the use of chlorosulfonic acid or sulfur trioxide-pyridine complex as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group at the 2-position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-Ethyl-1H-imidazole-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1H-imidazole-2-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.

    1-Butyl-1H-imidazole-2-sulfonamide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazole-2-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

1-ethylimidazole-2-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)

InChI Key

LPZIQEGOTJLQNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1S(=O)(=O)N

Origin of Product

United States

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